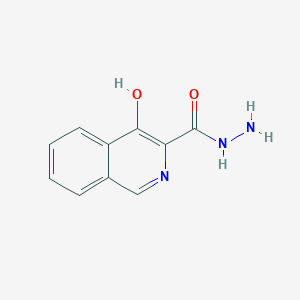
4-Hydroxyisoquinoline-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is characterized by its unique structure, which includes a hydroxy group at the 4-position and a carbohydrazide group at the 3-position of the isoquinoline ring.
作用机制
Target of Action
The primary target of 4-Hydroxyisoquinoline-3-carbohydrazide is the HIV-1 integrase enzyme . This enzyme plays a crucial role in the replication of the HIV-1 virus, making it an attractive target for antiretroviral therapy .
Mode of Action
This compound interacts with the HIV-1 integrase enzyme by binding to its active site . The carboxylic and hydroxyl groups of the compound chelate the Mg^2+ ion in the active site, which is essential for the enzyme’s function . This interaction inhibits the enzyme’s ability to integrate the viral DNA into the host cell’s genome, thereby preventing the replication of the virus .
Biochemical Pathways
The inhibition of the HIV-1 integrase enzyme disrupts the viral replication process. Specifically, it prevents the two key steps catalyzed by this enzyme: the 3’-processing and the strand transfer . These steps involve the endonucleolytic sequence-specific hydrolysis of the 3’-ends of the viral cDNA and the ligation of the viral 3’-OH cDNA ends to the phosphate backbone of the host DNA acceptor, respectively . By inhibiting these steps, this compound effectively halts the life cycle of the HIV-1 virus.
Result of Action
The inhibition of the HIV-1 integrase enzyme by this compound results in a decrease in the replication of the HIV-1 virus . This can potentially lead to a reduction in viral load and an improvement in the immune response of the infected individual .
生化分析
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been suggested that this compound may have certain stability and degradation characteristics, and may exert long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
It has been suggested that this compound may have certain threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
It has been suggested that this compound may interact with certain enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It has been suggested that this compound may interact with certain transporters or binding proteins, and may influence its localization or accumulation .
Subcellular Localization
It has been suggested that this compound may be directed to specific compartments or organelles by certain targeting signals or post-translational modifications .
准备方法
The synthesis of 4-Hydroxyisoquinoline-3-carbohydrazide typically involves the reaction of isoquinoline derivatives with hydrazine hydrate under reflux conditions. This method allows for the conversion of the carboxylic acid functionality to the corresponding carbohydrazide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
4-Hydroxyisoquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxy and carbohydrazide groups can participate in substitution reactions, introducing various substituents into the molecule.
Condensation Reactions: The carbohydrazide group can undergo condensation reactions with aldehydes or ketones to form hydrazones.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and acid catalysts for condensation reactions. Major products formed from these reactions include quinones, dihydro derivatives, and hydrazones.
科学研究应用
4-Hydroxyisoquinoline-3-carbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial and antiviral properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
4-Hydroxyisoquinoline-3-carbohydrazide can be compared with other similar compounds, such as:
4-Hydroxyquinoline-3-carbohydrazide: Similar in structure but with a quinoline ring instead of an isoquinoline ring.
4-Hydroxyisoquinoline: Lacks the carbohydrazide group, making it less versatile in terms of chemical reactions and applications.
Isoquinoline derivatives: These compounds share the isoquinoline ring structure but differ in the functional groups attached, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its combination of hydroxy and carbohydrazide groups, which confer a wide range of reactivity and biological activity.
属性
IUPAC Name |
4-hydroxyisoquinoline-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-13-10(15)8-9(14)7-4-2-1-3-6(7)5-12-8/h1-5,14H,11H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKDMJZFMNFYAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=C2O)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-chloro-4-methylphenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2771767.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide](/img/structure/B2771768.png)
![3-(2-Fluorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2771774.png)
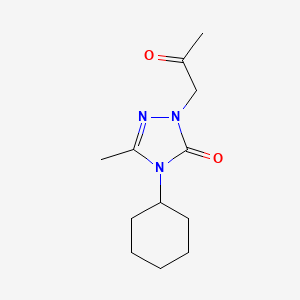
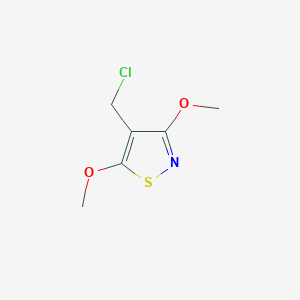
![1-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2771778.png)
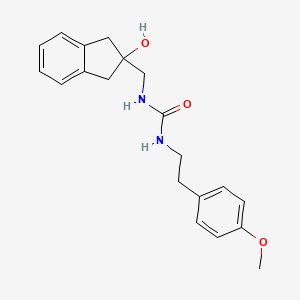
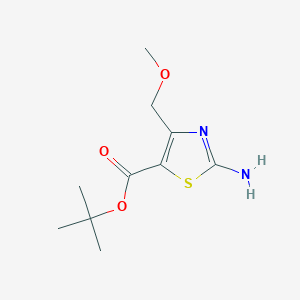
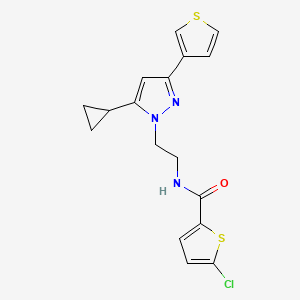
![ethyl (E)-2-[(2,4-dichlorophenyl)methyl]-3-oxo-5-(2,2,2-trifluoroethylamino)pent-4-enoate](/img/structure/B2771786.png)
![2-[4-({2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenoxy]acetamide](/img/structure/B2771787.png)
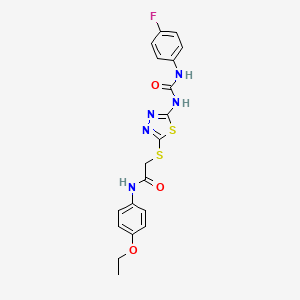
![(E)-methyl 2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2771789.png)
![N-(3-fluorophenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2771790.png)
